molecular formula C20H20N2O3 B1241657 5-Acetyl-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),11(18),12,14-tetraene-4,6-dione

5-Acetyl-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),11(18),12,14-tetraene-4,6-dione

Cat. No.: B1241657
M. Wt: 336.4 g/mol
InChI Key: TZCOBUQKVNFIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-1420 is a member of indoles.

Scientific Research Applications

  • Natural Compound Derivatives and Structural Analysis :

    • The compound is related to novel naphthoquinones, such as one isolated from Stereospermum personatum, which features a complex bicyclic system and has potential applications in structural analysis and chemical synthesis (Ravikumar et al., 2005).
  • Mononuclear Transition-Metal Complexes :

    • It's related to Schiff bases derived from triketones and alkanediamines, leading to mononuclear complexes with metals like CuII and NiII, relevant for studies in coordination chemistry and metal-organic frameworks (Fenton & Gayda, 1978).
  • Crystal Structure Determination in Organic Compounds :

    • Compounds with similar structures have been utilized in crystallography to understand molecular configurations and interactions, aiding in the development of new synthetic pathways and materials (Ganapathy et al., 2013).
  • Chiral Separation and Simulation Studies :

    • Related structures have been used in chiral separation studies, important for developing optically active drugs and understanding stereoisomerism in pharmaceuticals (Ali et al., 2020).
  • Lithiation and Chemical Reactivity Studies :

    • Similar compounds have been examined in lithiation studies, providing insights into the reactivity and potential synthetic applications of such structures (Eastwood et al., 1983).

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

5-acetyl-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),11(18),12,14-tetraene-4,6-dione

InChI

InChI=1S/C20H20N2O3/c1-9(23)14-18(24)17-16-11-8-21-13-6-4-5-10(15(11)13)7-12(16)20(2,3)22(17)19(14)25/h4-6,8,12,14,16-17,21H,7H2,1-3H3

InChI Key

TZCOBUQKVNFIQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=O)C2C3C(CC4=C5C3=CNC5=CC=C4)C(N2C1=O)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Acetyl-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),11(18),12,14-tetraene-4,6-dione
Reactant of Route 2
5-Acetyl-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),11(18),12,14-tetraene-4,6-dione
Reactant of Route 3
5-Acetyl-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),11(18),12,14-tetraene-4,6-dione
Reactant of Route 4
5-Acetyl-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),11(18),12,14-tetraene-4,6-dione
Reactant of Route 5
5-Acetyl-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),11(18),12,14-tetraene-4,6-dione
Reactant of Route 6
5-Acetyl-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),11(18),12,14-tetraene-4,6-dione

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